molecular formula C12H18N2O B13885871 3-(3-aminophenyl)-N-propylpropanamide

3-(3-aminophenyl)-N-propylpropanamide

Cat. No.: B13885871
M. Wt: 206.28 g/mol
InChI Key: BGWVBSKNTZMUOB-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-N-propylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a propyl chain, which is further connected to a phenyl ring substituted with an amino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-propylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with propylamine to form 3-(3-nitrophenyl)-N-propylpropanamide, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-propylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-aminophenyl)-N-propylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N-propylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-aminophenyl)-N-methylpropanamide: Similar structure but with a methyl group instead of a propyl group.

    3-(3-aminophenyl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a propyl group.

    3-(4-aminophenyl)-N-propylpropanamide: Similar structure but with the amino group at the para position.

Uniqueness

3-(3-aminophenyl)-N-propylpropanamide is unique due to the specific positioning of the amino group on the phenyl ring and the length of the propyl chain. These structural features influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(3-aminophenyl)-N-propylpropanamide

InChI

InChI=1S/C12H18N2O/c1-2-8-14-12(15)7-6-10-4-3-5-11(13)9-10/h3-5,9H,2,6-8,13H2,1H3,(H,14,15)

InChI Key

BGWVBSKNTZMUOB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC1=CC(=CC=C1)N

Origin of Product

United States

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